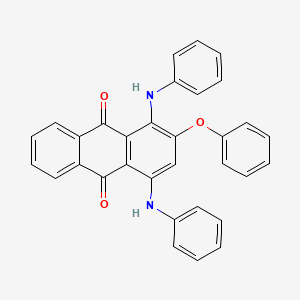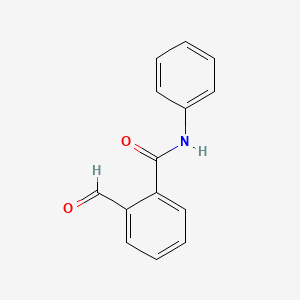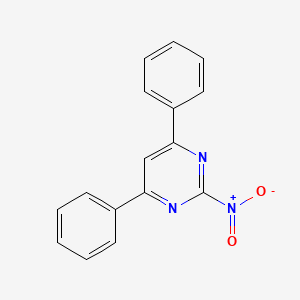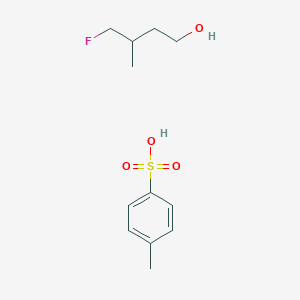
Methyl oct-1-en-3-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl oct-1-en-3-yl carbonate is an organic compound with the molecular formula C_10H_18O_3. It is a carbonate ester derived from oct-1-en-3-ol and methyl chloroformate. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl oct-1-en-3-yl carbonate can be synthesized through the reaction of oct-1-en-3-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl oct-1-en-3-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce oct-1-en-3-ol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Oxidation: The compound can be oxidized to form corresponding carbonates and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Transesterification: Requires an alcohol and a catalyst such as sodium methoxide.
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Oct-1-en-3-ol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Oxidation: Oxidized carbonates and other by-products.
Aplicaciones Científicas De Investigación
Methyl oct-1-en-3-yl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl oct-1-en-3-yl carbonate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound’s carbonate ester group is susceptible to hydrolysis, releasing the active oct-1-en-3-ol moiety, which can interact with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Oct-1-en-3-yl acetate: Another ester derived from oct-1-en-3-ol, used in fragrances and flavors.
Oct-1-en-3-one: A ketone analog with different chemical properties and applications.
Pent-1-en-3-ol: A related alcohol with a shorter carbon chain.
Uniqueness
Methyl oct-1-en-3-yl carbonate is unique due to its carbonate ester structure, which imparts distinct reactivity and stability compared to other esters and ketones. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propiedades
Número CAS |
95151-36-3 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
methyl oct-1-en-3-yl carbonate |
InChI |
InChI=1S/C10H18O3/c1-4-6-7-8-9(5-2)13-10(11)12-3/h5,9H,2,4,6-8H2,1,3H3 |
Clave InChI |
HZRJEXYAHMPECV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=C)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)

![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)




![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)


